molecular formula C10H8F3NO2 B2868910 (+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene CAS No. 1360966-46-6

(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No. B2868910
CAS RN: 1360966-46-6
M. Wt: 231.174
InChI Key: DHBWUJBSDNVHTQ-BDAKNGLRSA-N
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Description

The compound “(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene” is a benzene derivative with a nitro group and a trifluoromethyl-substituted cyclopropyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound likely involves a benzene ring substituted with a nitro group and a trifluoromethyl-substituted cyclopropyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including those involving the nitro group, the benzene ring, or the trifluoromethyl-substituted cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure .

Scientific Research Applications

Photochemistry and Photophysics

This compound can play a significant role in the study of photochemical reactions and photophysical processes . Its unique structure may allow it to absorb and emit light in a specific manner, making it a valuable subject for research in areas such as natural photosynthesis, photomedicine, and energy conversion .

Plasmid DNA Manipulation

In the field of genetic engineering, this compound could be used to facilitate the transfer and manipulation of genes within plasmid DNA. It might be involved in the preparation of plasmid DNA for various research applications, including cloning, sequencing, and PCR amplification .

Safety and Hazards

As with any chemical compound, handling “(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene” would require appropriate safety precautions .

Future Directions

The future directions in the study and use of this compound could involve further exploration of its synthesis, reactions, and potential applications .

properties

IUPAC Name

1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWUJBSDNVHTQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71669157

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